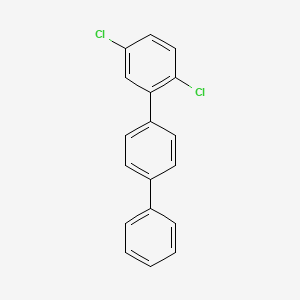

p-Terphenyl, 2,5-dichloro-

Übersicht

Beschreibung

P-Terphenyls are aromatic compounds consisting of a central benzene ring substituted with two phenyl groups . The specific compound “p-Terphenyl, 2,5-dichloro-” is a variant where the central ring of p-Terphenyls is modified into more oxidized forms .

Synthesis Analysis

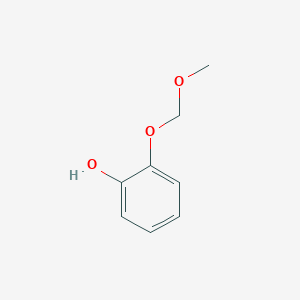

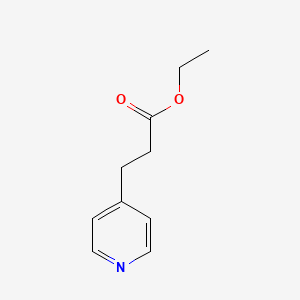

The synthesis of p-Terphenyls involves a series of reactions. A powerful inhibitor of TNF- production, vialinin A, was synthesized from sesamol through a series of reactions involving double Suzuki-Miyaura coupling, 2,3-dichloro-5,6-dicyano-1,4-benzoquino (DDQ) mediated de-methoxymethylation and oxidative removal of methylene acetal by lead tetraacetate .Molecular Structure Analysis

P-Terphenyls usually possess an aromatic or a para quinone function in the central ring modified by different oxygen functions. Lateral benzene rings were usually modified by hydroxy groups, methoxy groups, and isoprenyl or O-isoprenyl groups at C-3, C-4, C-3″ or/and C-4″ .Chemical Reactions Analysis

P-Terphenyls have been reported to have cytotoxic, antimicrobial, antioxidant and α-glucosidase inhibitory effects . This suggests that they participate in a variety of chemical reactions, although specific reactions for “p-Terphenyl, 2,5-dichloro-” are not detailed in the sources.Physical And Chemical Properties Analysis

The physical and chemical properties of “p-Terphenyl, 2,5-dichloro-” include a density of 1.2±0.1 g/cm3, boiling point of 435.1±30.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, enthalpy of vaporization of 66.5±3.0 kJ/mol, flash point of 210.8±18.1 °C, index of refraction of 1.616, molar refractivity of 85.2±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

Optical Device Component

- Vacuum UV Polarization Spectroscopy : 2,5-Dichloro-p-Terphenyl is utilized in optical devices due to its electronic transitions, which are of interest in applications like wavelength shifters. Studies using synchrotron radiation linear dichroism spectroscopy have explored these electronic transitions, highlighting the material's potential in optical applications (Nguyen, Jones, Hoffmann, & Spanget-Larsen, 2018).

Sterically Demanding Ligands

- Ligands for Phosphorus Centers : Tetraarylphenyls, including forms of 2,5-Dichloro-p-Terphenyl, are used as sterically demanding ligands for synthesizing compounds with low-coordinate phosphorus centers. This has implications for creating materials with novel properties (Shah, Concolino, Rheingold, & Protasiewicz, 2000).

Synthesis and Characterization

- Preparation and NMR Spectroscopy : The preparation and structural elucidation of various polychlorinated terphenyl (PCT) congeners, including 2,5-Dichloro-p-Terphenyl, are significant for understanding their molecular structure and properties. NMR spectroscopy plays a crucial role in this process (Hopf, Carjila, & Ernst, 2007).

Novel Organocatalysts

- Photoredox Catalysis in Water : Modifying 2,5-Dichloro-p-Terphenyl to include sulfonate groups and an SO2-bridge has led to the creation of novel organocatalysts effective for LED-driven energy and electron transfer photoreactions in water. This indicates the potential of 2,5-Dichloro-p-Terphenyl derivatives in sustainable chemistry applications (Bertrams & Kerzig, 2021).

Safety and Hazards

Zukünftige Richtungen

Given the structural diversity and biological activity of p-Terphenyls, more marine-derived p-Terphenyls with novel structures are expected to be found in the future . These compounds usually exhibit cytotoxic, antimicrobial, antioxidant and α-glucosidase inhibitory effects, suggesting potential applications in various fields .

Wirkmechanismus

Target of Action

p-Terphenyls are aromatic compounds that have been reported to exhibit cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects . .

Mode of Action

P-terphenyls usually possess an aromatic or a para quinone function in the central ring modified by different oxygen functions . This suggests that they may interact with their targets through these functional groups.

Biochemical Pathways

P-terphenyls have been reported to exhibit cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects , suggesting that they may affect pathways related to these biological processes.

Pharmacokinetics

Its molecular formula is C18H12Cl2, and it has an average mass of 299.194 Da . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

P-terphenyls have been reported to exhibit cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects , suggesting that they may have similar effects.

Action Environment

p-Terphenyls are mainly isolated from terrestrial and marine organisms . The sources and production of the terrestrial organisms are limited, and marine organisms are considered the most recent source of bioactive natural products in relation to terrestrial plants and nonmarine microorganisms . This suggests that the action, efficacy, and stability of p-Terphenyl, 2,5-dichloro- may be influenced by environmental factors related to these habitats.

Eigenschaften

IUPAC Name |

1,4-dichloro-2-(4-phenylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2/c19-16-10-11-18(20)17(12-16)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVJHIRHOPGIBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347864 | |

| Record name | 1,1':4',1''-Terphenyl, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Terphenyl, 2,5-dichloro- | |

CAS RN |

61576-86-1 | |

| Record name | 1,1':4',1''-Terphenyl, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

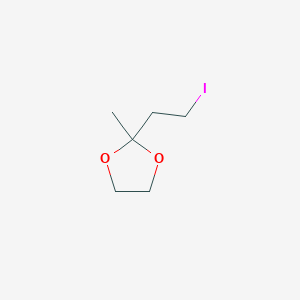

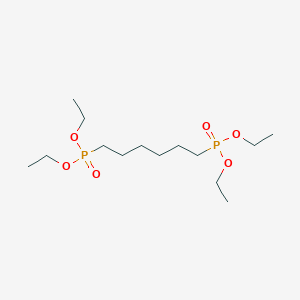

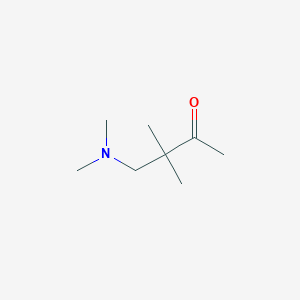

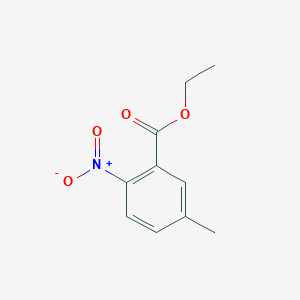

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

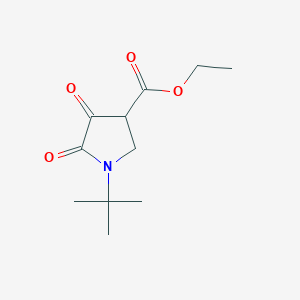

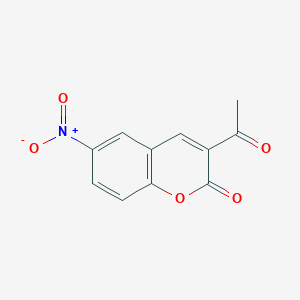

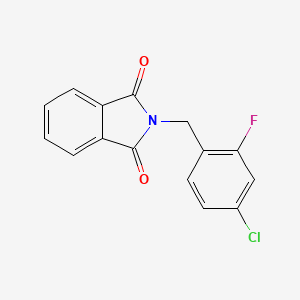

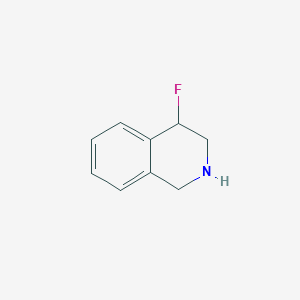

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate](/img/no-structure.png)